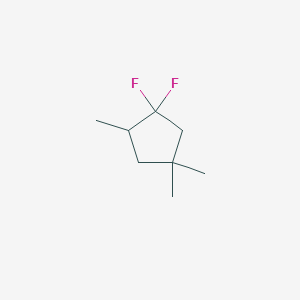
1,1-Difluoro-2,4,4-trimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2,4,4-trimethylcyclopentane is a fluorinated cycloalkane with the molecular formula C8H14F2. This compound is characterized by the presence of two fluorine atoms and three methyl groups attached to a cyclopentane ring.
Méthodes De Préparation
The synthesis of 1,1-Difluoro-2,4,4-trimethylcyclopentane typically involves the fluorination of suitable precursors. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields the desired cyclopentane derivative with fluorine substituents. Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1,1-Difluoro-2,4,4-trimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Addition Reactions: The cyclopentane ring can undergo addition reactions, particularly with electrophiles.
Common reagents used in these reactions include halogens, strong acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Applications De Recherche Scientifique
1,1-Difluoro-2,4,4-trimethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as drug candidates.
Industry: The compound is used in the development of materials with specific chemical and physical properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2,4,4-trimethylcyclopentane involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways related to enzyme inhibition, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
1,1-Difluoro-2,4,4-trimethylcyclopentane can be compared with other fluorinated cycloalkanes, such as:
- 1,1-Difluorocyclopropane
- 1,1-Difluorocyclobutane
- 1,1-Difluorocyclohexane
These compounds share the presence of fluorine atoms but differ in ring size and the number of substituents. The unique structure of this compound, with its three methyl groups, imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H14F2 |
|---|---|
Poids moléculaire |
148.19 g/mol |
Nom IUPAC |
1,1-difluoro-2,4,4-trimethylcyclopentane |
InChI |
InChI=1S/C8H14F2/c1-6-4-7(2,3)5-8(6,9)10/h6H,4-5H2,1-3H3 |
Clé InChI |
UZSOECIJEUNDAI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC1(F)F)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)



![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)



![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)



